molecular formula C16H18N2O5 B3889520 (5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3889520
M. Wt: 318.32 g/mol
InChI Key: PBCKBXYFJBNKPN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of diazinane derivatives, characterized by a six-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a methoxyphenyl moiety further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tert-butyl-1,3-diazinane-2,4,6-trione with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • Dichloroaniline derivatives
  • Steviol glycosides

Comparison: Compared to similar compounds, (5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exhibits unique structural features such as the presence of a tert-butyl group and a diazinane ring. These features contribute to its distinct chemical reactivity and potential applications. For example, the tert-butyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain biological applications.

Properties

IUPAC Name

(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2,3)18-14(21)10(13(20)17-15(18)22)7-9-5-6-12(23-4)11(19)8-9/h5-8,19H,1-4H3,(H,17,20,22)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKBXYFJBNKPN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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